1-(Piperidin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Description
1-(Piperidin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a fused pyrido-benzimidazole core substituted with a piperidin-1-yl group at position 1 and an isopropyl group at position 2. This compound is primarily utilized in pharmaceutical research, particularly in the development of anticancer agents and enzyme inhibitors, as suggested by structural analogs in the literature . Its synthesis likely involves multicomponent reactions or nucleophilic additions, as observed in related pyrido-benzimidazole derivatives .
Properties
IUPAC Name |
1-piperidin-1-yl-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-14(2)15-12-19(23-10-6-3-7-11-23)24-18-9-5-4-8-17(18)22-20(24)16(15)13-21/h4-5,8-9,12,14H,3,6-7,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZBQJDBDMKDCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCCCC4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Piperidin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4 |
| Molecular Weight | 334.42 g/mol |
| IUPAC Name | This compound |
| InChI Key | HWUQJOOGBAIKSC-UHFFFAOYSA-N |
| SMILES | CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)C#N)N4CCCCC4 |
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. The following sections outline its key pharmacological effects:
Anticancer Activity
This compound has shown promising results in inhibiting various cancer cell lines. For instance:
- Cell Lines Tested : The compound was tested against cervical cancer (HeLa), human hepatoma (SMMC-7721), and leukemia (K562) cell lines.
- IC50 Values : Some derivatives exhibited IC50 values as low as 0.071 μM against SMMC-7721, indicating strong anticancer potential compared to standard treatments like doxorubicin .
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific signaling pathways related to cell proliferation and survival. Preliminary studies suggest that it may interact with enzymes or receptors involved in these pathways, although detailed mechanisms remain under investigation.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been evaluated for its anti-inflammatory effects. Initial findings indicate that it may reduce inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Study on Antiviral Activity
A related study explored the antiviral properties of a structurally similar compound, which demonstrated significant activity against herpes simplex virus type 1 (HSV-1). The study reported a reduction of viral plaques by up to 67% compared to the reference drug Aphidicolin . While this study does not directly test this compound, it suggests a potential avenue for further research into its antiviral capabilities.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the importance of specific functional groups in enhancing biological activity. Modifications to the piperidine ring and variations in substituents on the benzimidazole core have been shown to affect potency significantly .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their structural/functional differences:
*Estimated based on analogs.
Impact of Substituents on Physicochemical Properties
- Piperidinyl vs. Piperazinyl : Piperazinyl derivatives (e.g., ) introduce an additional nitrogen, increasing hydrogen-bonding capacity and basicity compared to piperidinyl groups. This may enhance solubility in aqueous media .
- Aromatic vs.
- Amino vs. Cyclic Amine Substituents: Isobutylamino () and cyclohexylamino () groups offer intermediate lipophilicity, balancing solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
